Cas no 2228809-11-6 (3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-3-methylbutanoic acid)

3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
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- 3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-3-methylbutanoic acid
- 2228809-11-6
- 3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-3-methylbutanoic acid
- EN300-1949085
-
- インチ: 1S/C12H12F4O3/c1-11(2,9(17)10(18)19)7-4-3-6(13)5-8(7)12(14,15)16/h3-5,9,17H,1-2H3,(H,18,19)
- InChIKey: DLARTARAYGHSKE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=CC=1C(C)(C)C(C(=O)O)O)F)(F)F
計算された属性
- せいみつぶんしりょう: 280.07225689g/mol
- どういたいしつりょう: 280.07225689g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 57.5Ų
3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1949085-2.5g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-3-methylbutanoic acid |
2228809-11-6 | 2.5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1949085-0.1g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-3-methylbutanoic acid |
2228809-11-6 | 0.1g |
$1320.0 | 2023-09-17 | ||
Enamine | EN300-1949085-1.0g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-3-methylbutanoic acid |
2228809-11-6 | 1g |
$0.0 | 2023-06-03 | ||
Enamine | EN300-1949085-1g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-3-methylbutanoic acid |
2228809-11-6 | 1g |
$1500.0 | 2023-09-17 | ||
Enamine | EN300-1949085-5g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-3-methylbutanoic acid |
2228809-11-6 | 5g |
$4349.0 | 2023-09-17 | ||
Enamine | EN300-1949085-0.05g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-3-methylbutanoic acid |
2228809-11-6 | 0.05g |
$1261.0 | 2023-09-17 | ||
Enamine | EN300-1949085-0.5g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-3-methylbutanoic acid |
2228809-11-6 | 0.5g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1949085-10g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-3-methylbutanoic acid |
2228809-11-6 | 10g |
$6450.0 | 2023-09-17 | ||
Enamine | EN300-1949085-0.25g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-3-methylbutanoic acid |
2228809-11-6 | 0.25g |
$1381.0 | 2023-09-17 |
3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-3-methylbutanoic acid 関連文献
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1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-3-methylbutanoic acidに関する追加情報
3-4-Fluoro-2-(Trifluoromethyl)Phenyl-2-Hydroxy-3-Methylbutanoic Acid: A Comprehensive Overview
3-4-Fluoro-2-(Trifluoromethyl)Phenyl-2-Hydroxy-3-Methylbutanoic Acid, identified by the CAS number 2228809-11-6, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a phenyl ring substituted with fluorine and trifluoromethyl groups, as well as a hydroxyl and methyl group attached to a butanoic acid backbone.
The synthesis of this compound involves a series of multi-step reactions, including Friedel-Crafts acylation, hydroxylation, and oxidation processes. Recent advancements in catalytic systems have enabled the efficient production of this compound with high purity and yield. The presence of multiple fluorine atoms in the molecule contributes to its high stability and lipophilicity, making it an attractive candidate for drug design.
Recent studies have highlighted the potential of 3-4-fluoro substituted aromatic compounds in modulating various biological pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibit potent inhibitory activity against certain kinase enzymes, which are implicated in cancer progression. The trifluoromethyl group, a key feature of this compound, has been shown to enhance metabolic stability and bioavailability when incorporated into drug molecules.
In terms of physical properties, 3-4-fluoro-substituted phenyl compounds typically exhibit high melting points due to strong intermolecular hydrogen bonding and aromatic interactions. The hydroxyl group in this compound further enhances its solubility in polar solvents, making it suitable for use in aqueous-based formulations. Recent spectroscopic studies have provided detailed insights into the electronic structure of this compound, revealing its strong electron-withdrawing effects due to the fluorine substituents.
The application of 3-4-fluoro-substituted phenyl compounds extends beyond pharmaceuticals into materials science and agrochemicals. For example, researchers have explored the use of such compounds as precursors for advanced polymers with tailored mechanical properties. Additionally, their role as intermediates in the synthesis of herbicides and fungicides has been documented in several agricultural chemistry journals.
In conclusion, 3-4-fluoro-trifluoromethyl-substituted phenyl compounds like CAS No. 2228809-11-6 represent a promising class of molecules with diverse applications across multiple disciplines. Ongoing research continues to uncover new synthetic routes and biological activities associated with these compounds, underscoring their importance in modern chemical research.
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